Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that belongs to the thienopyridine class This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific methyl ester functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h5,10H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHYODCZRQBOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743527 |
Source
|
Record name | Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-70-3 |
Source
|
Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256813-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.